![molecular formula C7H4FNO5 B1447233 6-Fluoro-2-hydroxy-3-nitrobenzoic acid CAS No. 1820639-38-0](/img/structure/B1447233.png)
6-Fluoro-2-hydroxy-3-nitrobenzoic acid
Overview
Description
6-Fluoro-2-hydroxy-3-nitrobenzoic acid is a chemical compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 2-fluoro-3-nitrobenzoic acid, a similar compound, involves several steps starting from o-methylphenol. The process includes nitration reaction, hydroxyl chlorination, fluorination reaction, and finally oxidation . Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones .Molecular Structure Analysis
The molecular structure of 6-Fluoro-2-hydroxy-3-nitrobenzoic acid can be represented by the InChI code:1S/C7H4FNO5/c8-3-1-2-4 (9 (13)14)6 (10)5 (3)7 (11)12/h1-2,10H, (H,11,12)
.
Scientific Research Applications
Antioxidant Activity Analysis
Research on analytical methods for determining antioxidant activity sheds light on the importance of chemical compounds in evaluating their implications in various fields, including food engineering and pharmacy. Tests such as the Oxygen Radical Absorption Capacity (ORAC) and the Total Oxyradical Scavenging Capacity (TOSC) are critical for assessing the antioxidant capacity of complex samples. This methodology could be relevant for analyzing the antioxidant potential of 6-Fluoro-2-hydroxy-3-nitrobenzoic acid and related compounds (Munteanu & Apetrei, 2021).
Sensing Applications
The development of nanostructured luminescent micelles highlights the use of chemical probes for sensing toxic and hazardous materials, including nitroaromatic and nitramine explosives. The incorporation of specific chemical tags into these structures to create efficient sensors could be an area where 6-Fluoro-2-hydroxy-3-nitrobenzoic acid finds application, given its chemical structure that may interact with luminescent materials for sensing purposes (Paria et al., 2022).
Environmental Impact and Behavior
The occurrence, fate, and behavior of similar compounds in aquatic environments, such as parabens, have been extensively studied. Understanding how these compounds degrade, their persistence, and their interaction with natural environments is crucial for assessing the environmental impact of chemical compounds. This information is vital for evaluating the environmental behavior of 6-Fluoro-2-hydroxy-3-nitrobenzoic acid, including its biodegradability and potential as an emerging contaminant (Haman et al., 2015).
Photoprotective and Antimicrobial Applications
Studies on paraben esters, including their endocrine toxicity and absorption, indicate the complex interactions these compounds have within biological systems. While primarily used as preservatives, the antimicrobial and potential photoprotective applications of these compounds suggest areas where 6-Fluoro-2-hydroxy-3-nitrobenzoic acid could be explored, particularly in formulations that require stability against microbial degradation and UV protection (Darbre & Harvey, 2008).
Safety And Hazards
6-Fluoro-2-hydroxy-3-nitrobenzoic acid is classified as hazardous. It can cause serious eye damage, skin irritation, and specific target organ toxicity. It is also harmful if swallowed . Safety precautions include avoiding contact with skin and eyes, wearing protective clothing, and ensuring adequate ventilation .
Future Directions
While specific future directions for 6-Fluoro-2-hydroxy-3-nitrobenzoic acid are not mentioned in the literature, similar compounds have been used as supporting electrolytes for the electrodeposition of pyrrole on zinc for corrosion protection . This suggests potential applications in materials science and corrosion protection.
properties
IUPAC Name |
6-fluoro-2-hydroxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO5/c8-3-1-2-4(9(13)14)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERRYAMICLGJBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-hydroxy-3-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.